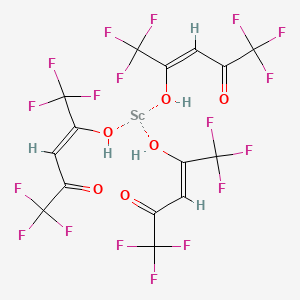
Morphinan-17-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphinan-17-carboxaldehyde is a chemical compound belonging to the morphinan class, which is structurally related to morphine and other opioids The morphinan skeleton consists of a fused polycyclic structure that includes a piperidine ring and an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of morphinan-17-carboxaldehyde typically involves the modification of the morphinan skeleton. One common method includes the anodic aryl-aryl coupling, which is an electrochemical approach to form the morphinan framework . This method involves the oxidation of intermediates such as laudanosine on a platinum electrode under potentiostatic conditions, leading to the formation of the desired morphinan structure.
Industrial Production Methods: Industrial production of morphinan derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods for this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions: Morphinan-17-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Morphinan-17-carboxaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Investigated for its potential as an analgesic or as a precursor to other therapeutic agents.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of morphinan-17-carboxaldehyde involves its interaction with opioid receptors, particularly the μ-opioid receptor . This interaction leads to the activation of G protein-coupled signaling pathways, resulting in analgesic effects. The compound may also interact with other molecular targets, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Morphine: A natural alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Thebaine: A precursor to several semi-synthetic opioids but not used therapeutically due to its toxicity.
Uniqueness: Morphinan-17-carboxaldehyde is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other morphinan derivatives. Its potential for further chemical modification makes it a valuable compound for research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
56774-77-7 |
|---|---|
Molekularformel |
C₁₇H₂₁NO |
Molekulargewicht |
255.35 |
Synonyme |
N-Formyl Morphinan; N-Demethyl N-Formyl Demethoxyl Levomethorphan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)

